molecular formula C32H25ClN4O5 B13402023 DPP Orange RTP

DPP Orange RTP

Cat. No.: B13402023
M. Wt: 581.0 g/mol
InChI Key: RMSOEUVAYBPZEG-GPFIVKHLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

DPP Orange RTP is synthesized through a dehydration condensation reaction between 1,1′:3′,1″-terphenyl-5’-boronic acid and polyvinyl alcohol. The reaction is carried out under alkaline conditions using ammonium hydroxide at a temperature of 80°C. The mixture must be stirred continuously to prevent rapid evaporation of ammonium hydroxide .

Industrial Production Methods

In industrial settings, the synthesis of this compound involves large-scale electrospinning technology to produce fiber films with a diameter of approximately 5 μm. This method ensures high crystallinity and afterglow lifetime, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

DPP Orange RTP undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various diketopyrrolopyrrole derivatives, which exhibit different optical and electronic properties .

Mechanism of Action

The mechanism of action of DPP Orange RTP involves its interaction with molecular targets through hydrogen bonding and π-π stacking interactions. These interactions contribute to its high stability and excellent optical properties. The rigid environment created by these interactions restricts nonradiative transitions, enhancing its luminescent characteristics .

Comparison with Similar Compounds

DPP Orange RTP is often compared with other diketopyrrolopyrrole pigments and quinacridone pigments. While both types of pigments exhibit excellent fastness properties and low solubility, this compound stands out due to its superior lightfastness and versatility in various applications .

List of Similar Compounds

Properties

Molecular Formula

C32H25ClN4O5

Molecular Weight

581.0 g/mol

IUPAC Name

(4Z)-N-(5-chloro-2-methoxyphenyl)-4-[[2-methoxy-5-(phenylcarbamoyl)phenyl]hydrazinylidene]-3-oxonaphthalene-2-carboxamide

InChI

InChI=1S/C32H25ClN4O5/c1-41-27-15-13-21(33)18-25(27)35-32(40)24-16-19-8-6-7-11-23(19)29(30(24)38)37-36-26-17-20(12-14-28(26)42-2)31(39)34-22-9-4-3-5-10-22/h3-18,36H,1-2H3,(H,34,39)(H,35,40)/b37-29-

InChI Key

RMSOEUVAYBPZEG-GPFIVKHLSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)N/N=C\3/C4=CC=CC=C4C=C(C3=O)C(=O)NC5=C(C=CC(=C5)Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)NN=C3C4=CC=CC=C4C=C(C3=O)C(=O)NC5=C(C=CC(=C5)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.